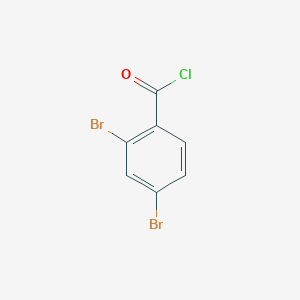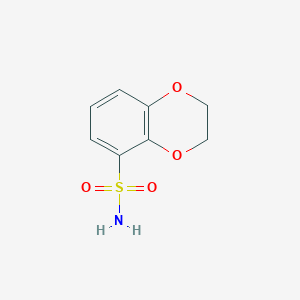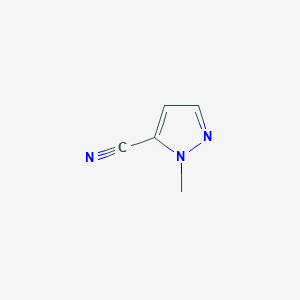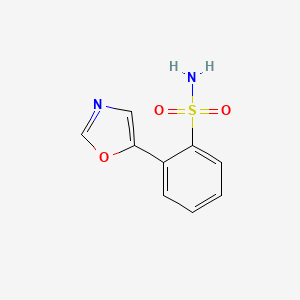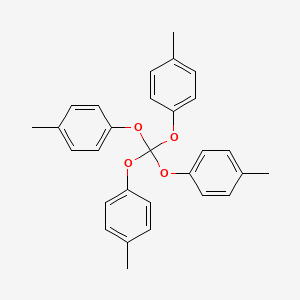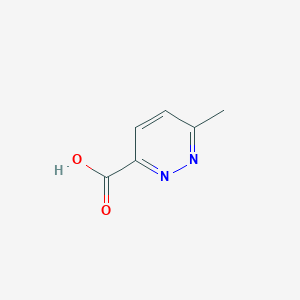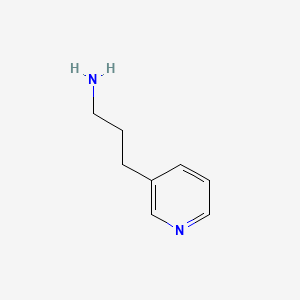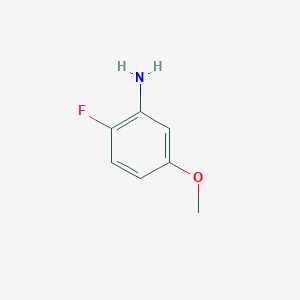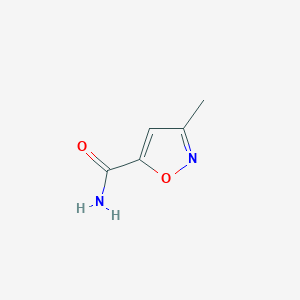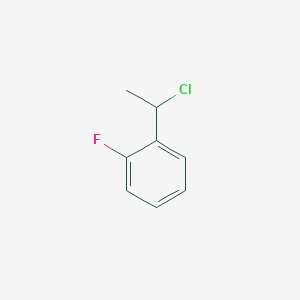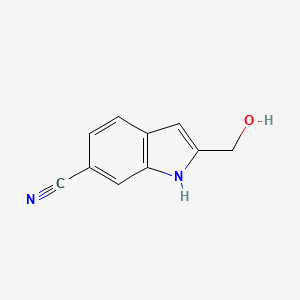
RAF265
概要
説明
RAF-265は、RAFキナーゼと血管内皮成長因子受容体2(VEGFR2)を標的とする、経口生物学的利用可能な新規の小分子阻害剤です。これは、RAFの3つの野生型アイソフォームおよび変異型BRAF V600Eキナーゼ活性の強力なin vitro阻害を示します。この化合物は、活性化BRAF変異を持つメラノーマおよび大腸癌細胞株において効果的な抗増殖活性を示しました .
作用機序
RAF-265は、RAF/MEK/ERKシグナル伝達経路の主要な構成要素であるRAFキナーゼに結合して阻害することにより、その効果を発揮します。この阻害は、腫瘍細胞の増殖と増殖の減少、そして最終的に腫瘍細胞の死につながります。さらに、RAF-265は血管内皮成長因子受容体タイプ2(VEGFR-2)を阻害することにより、腫瘍血管新生を阻害し、その抗腫瘍効果にさらに貢献します .
類似の化合物との比較
類似の化合物
RAF-265に類似した化合物には、ソラフェニブなどの他のRAFキナーゼ阻害剤およびVEGFR2阻害剤が含まれます。
ソラフェニブ: RAFキナーゼ、VEGFR2、およびその他のキナーゼを標的とするマルチキナーゼ阻害剤です。
ベムラフェニブ: 変異型BRAF V600Eキナーゼの選択的阻害剤です。
RAF-265の独自性
RAF-265は、RAFキナーゼとVEGFR2の両方に対する二重阻害という点でユニークであり、これらの経路のいずれか1つのみを標的とする他の阻害剤と比較して、より幅広い抗腫瘍活性を提供します。この二重阻害により、RAF-265は腫瘍細胞の増殖と血管新生を効果的に阻害することができ、さまざまな癌の治療のための有望な治療薬となっています .
生化学分析
Biochemical Properties
1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl groups in the compound enhance its binding affinity to certain enzymes, leading to enzyme inhibition or activation. For instance, the compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as receptors and enzymes, through its trifluoromethyl groups. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .
Dosage Effects in Animal Models
The effects of 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
準備方法
合成経路および反応条件
RAF-265は、さまざまな化学中間体の反応を含む多段階プロセスによって合成することができます。反応条件には、多くの場合、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学変換を確実に行います .
工業生産方法
RAF-265の工業生産には、ラボでの合成をより大規模にスケールアップすることが含まれ、反応条件が最大収率と純度のために最適化されていることを確認します。これには、大規模反応器、連続フロープロセス、およびクロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります .
化学反応の分析
反応の種類
RAF-265は、次のようなさまざまな化学反応を起こします。
酸化: RAF-265は、特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: 還元反応は、RAF-265の官能基を修飾するために使用できます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応条件には、通常、制御された温度、特定の溶媒、および目的の変換を促進する触媒が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまな官能基が修飾されたRAF-265の誘導体が含まれ、それらはさらなる研究または用途に使用できます .
科学的研究の応用
RAF-265は、次のような幅広い科学研究における応用があります。
化学: RAF-265は、RAFキナーゼとVEGFR2の阻害を研究するためのツール化合物として使用され、これらの経路の分子メカニズムに関する洞察を提供します.
生物学: 生物学的調査では、RAF-265は、細胞シグナル伝達、増殖、および生存におけるRAFキナーゼとVEGFR2の役割を調査するために使用されます.
医学: RAF-265は、RAF/MEK/ERKシグナル伝達経路を阻害することにより、特にメラノーマおよび大腸癌の癌の治療のための治療薬として可能性を示しています.
産業: 製薬業界では、RAF-265は、RAFキナーゼとVEGFR2の潜在的な阻害剤を特定するための薬物開発およびスクリーニングアッセイで使用されます.
類似化合物との比較
Similar Compounds
Similar compounds to RAF-265 include other RAF kinase inhibitors and VEGFR2 inhibitors, such as:
Sorafenib: A multi-kinase inhibitor that targets RAF kinase, VEGFR2, and other kinases.
Vemurafenib: A selective inhibitor of mutant BRAF V600E kinase.
Regorafenib: A multi-kinase inhibitor that targets RAF kinase, VEGFR2, and other kinases.
Uniqueness of RAF-265
RAF-265 is unique in its dual inhibition of both RAF kinase and VEGFR2, providing a broader spectrum of anti-tumor activity compared to other inhibitors that target only one of these pathways. This dual inhibition allows RAF-265 to effectively inhibit tumor cell proliferation and angiogenesis, making it a promising therapeutic agent for the treatment of various cancers .
特性
IUPAC Name |
1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABJJWZLRMPFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025871 | |
| Record name | 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CHIR-265 binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death. In addition, this agent inhibits vascular endothelial growth factor receptor type 2 (VEGFR-2), thereby disrupting tumor angiogenesis. Raf kinases are critical enzymes in the Ras/Raf/MEK/ERK signaling pathway and are frequently upregulated in neoplasms. | |
| Record name | RAF-265 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
927880-90-8 | |
| Record name | RAF 265 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927880908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAF-265 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAF-265 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O434L3768 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)

